molecular formula C13H12S B14289056 2-Benzylbenzenethiol CAS No. 120454-34-4

2-Benzylbenzenethiol

Cat. No.: B14289056
CAS No.: 120454-34-4
M. Wt: 200.30 g/mol
InChI Key: QTKHXEAIGWJFPO-UHFFFAOYSA-N
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Description

2-Benzylbenzenethiol is an organic compound that belongs to the class of aromatic thiols. It consists of a benzene ring substituted with a benzyl group and a thiol group. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylbenzenethiol can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylbenzenethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzylbenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Benzylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to potential biological effects. Additionally, the aromatic structure allows for interactions with aromatic receptors and enzymes, influencing various biochemical pathways.

Similar Compounds:

    Thiophenol: Similar in structure but lacks the benzyl group.

    Benzylthiol: Similar but lacks the second benzene ring.

    Benzylbenzenesulfonic acid: Contains a sulfonic acid group instead of a thiol group.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a thiol group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

120454-34-4

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

2-benzylbenzenethiol

InChI

InChI=1S/C13H12S/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

QTKHXEAIGWJFPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2S

Origin of Product

United States

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